delta-Damascone

Catalog No.
S1899496
CAS No.
57378-68-4
M.F
C13H20O
M. Wt
192.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
delta-Damascone

CAS Number

57378-68-4

Product Name

delta-Damascone

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

InChI

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,10,12H,9H2,1-4H3/b7-5+

InChI Key

XEJGJTYRUWUFFD-FNORWQNLSA-N

SMILES

CC=CC(=O)C1C(C=CCC1(C)C)C

Solubility

1 ml in 10 ml 95% alcohol (in ethanol)

Canonical SMILES

CC=CC(=O)C1C(C=CCC1(C)C)C

Isomeric SMILES

C/C=C/C(=O)C1C(C=CCC1(C)C)C

Flavor and Fragrance Research

  • Odor Profile: delta-Damascone possesses a complex aroma profile, described as both fruity (plum) and floral (rose) []. This makes it a valuable tool for researchers studying flavor and fragrance perception [, ].
  • Food Science: Scientists use delta-Damascone to understand how flavor compounds interact and contribute to the overall taste of food products []. It also helps develop new flavoring agents and improve existing ones [].
  • Perfumery: The fragrance industry utilizes delta-Damascone for its ability to enhance floral and fruity notes in perfumes [, ]. Researchers study how it interacts with other perfume components to create desired scents [].

Chemical Synthesis

delta-Damascone's complex structure presents a challenge for organic chemists. Studying its synthesis helps researchers develop new methods for creating complex molecules with specific functionalities []. This knowledge can be applied in various fields, including drug discovery and material science [].

Olfaction Research

delta-Damascone plays a role in olfactory research, which investigates the sense of smell. Scientists use it to understand how odorant molecules interact with olfactory receptors in the nose. This research can provide insights into the mechanisms of smell perception and potential applications in areas like food science and medicine.

Safety Evaluation

Regulatory bodies like JECFA (Joint FAO/WHO Expert Committee on Food Additives) and FEMA (Flavor and Extract Manufacturers Association) evaluate the safety of delta-Damascone for use in food and beverages []. Scientific research plays a crucial role in establishing safe usage levels and potential health effects of this flavoring agent [].

Delta-Damascone is an organic compound classified as a ketone, with the molecular formula C₁₃H₂₀O. It is a colorless to pale yellow liquid with a floral and fruity odor, making it a popular ingredient in the fragrance industry. Delta-Damascone is part of the damascone family, which includes other isomers such as alpha-damascone and beta-damascenone. Its unique structure contributes to its aromatic properties, which are often described as sweet and rose-like .

Typical of ketones. Key reactions include:

  • Oxidation: Delta-Damascone can be oxidized to form carboxylic acids or other ketones.
  • Reduction: The carbonyl group can be reduced to form alcohols.
  • Aldol Condensation: This reaction can occur under specific conditions, leading to the formation of larger carbon skeletons.

The compound's reactivity is influenced by its cyclohexene ring, which can also participate in electrophilic addition reactions due to the presence of double bonds .

Delta-Damascone exhibits notable biological activities, particularly in terms of toxicity and potential allergenic responses. Studies have indicated that it may cause skin irritation and allergic reactions in sensitive individuals. It has been classified as potentially hazardous to aquatic life, indicating a need for careful handling in environmental contexts . Additionally, delta-damascone has shown low acute toxicity in animal studies, with median lethal doses (LD50) exceeding 2000 mg/kg for certain isomers .

Delta-Damascone can be synthesized through several methods, including:

  • Diels–Alder Reaction: This involves the reaction of 1,3-pentadiene with mesityl oxide, yielding a precursor that can be further processed.
  • Aldol Condensation: Following the initial Diels–Alder reaction, aldol condensation can be employed to produce delta-damascone from acetyl trimethyl .

These synthetic pathways allow for the production of delta-damascone in a laboratory setting or industrial scale.

Delta-Damascone is primarily used in the fragrance industry due to its pleasant aroma. Specific applications include:

  • Perfumes and Fragrances: It is commonly incorporated into fine fragrances and personal care products.
  • Cosmetics: Delta-Damascone enhances the scent profile of decorative cosmetics.
  • Flavoring Agents: It may also find use in food flavoring applications due to its aromatic qualities .

Interaction studies involving delta-damascone have focused on its potential allergenic properties and environmental impact. Research indicates that it can cause sensitization reactions upon dermal exposure. Additionally, its volatility and degradation pathways in the environment have been studied, revealing that it undergoes rapid photo-oxidation when released into the atmosphere . These studies underscore the importance of understanding both human health implications and environmental effects.

Delta-Damascone shares structural similarities with several other compounds in the damascone family. Here are some notable comparisons:

CompoundMolecular FormulaKey Characteristics
Alpha-DamasconeC₁₃H₂₀OFloral aroma; used extensively in perfumery.
Beta-DamascenoneC₁₃H₁₈OContains an additional double bond; more floral notes.
Gamma-DamasconeC₁₃H₂₀OSimilar structure; exhibits different biological activities.

Uniqueness of Delta-Damascone:

  • Delta-Damascone has a distinct floral scent profile that sets it apart from its analogues.
  • Its specific reactivity patterns and environmental behavior also contribute to its unique standing within the damascones family .

Physical Description

Liquid
colourless to pale yellow liquid with a fruity odou

XLogP3

3.4

Density

d234 0.92
0.920 -0.940

UNII

7F4RIE5P7E

GHS Hazard Statements

Aggregated GHS information provided by 1625 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (96.86%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.42%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

71048-82-3
57378-68-4

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-: ACTIVE
2-Buten-1-one, 1-[(1R,2S)-2,6,6-trimethyl-3-cyclohexen-1-yl]-, (2E)-rel-: ACTIVE

Dates

Modify: 2023-08-16

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